molecular formula C14H12N2Na2O6S2 B8498666 4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt

4,4'-diaminostilbene-2,2'-disulfonic acid disodium salt

Cat. No.: B8498666
M. Wt: 414.4 g/mol
InChI Key: YAKFHPREDNNSFX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 4,4’-diaminostilbene-2,2’-disulfonate is a water-soluble compound that is structurally derived from trans-stilbene. It contains amino and sulfonic acid functional groups on each of the two phenyl rings . This compound is widely used in the synthesis of dyes, optical brighteners, and fluorescent whitening agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 4,4’-diaminostilbene-2,2’-disulfonate is typically synthesized by the reduction of 4,4’-dinitro-2,2’-stilbenedisulfonic acid using iron powder . The reaction conditions involve the use of a reducing agent, such as iron, under controlled temperature and pressure to ensure the complete reduction of the nitro groups to amino groups.

Industrial Production Methods

In industrial settings, the production of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves large-scale reduction processes. The starting material, 4,4’-dinitro-2,2’-stilbenedisulfonic acid, is subjected to reduction using iron powder or other suitable reducing agents. The reaction is carried out in reactors designed to handle large volumes and ensure efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Disodium 4,4’-diaminostilbene-2,2’-disulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of disodium 4,4’-diaminostilbene-2,2’-disulfonate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its interaction with other compounds. The compound’s weak estrogenic properties are thought to be due to its structural similarity with diethylstilbestrol, allowing it to interact with estrogen receptors .

Comparison with Similar Compounds

Disodium 4,4’-diaminostilbene-2,2’-disulfonate can be compared with other similar compounds, such as:

Disodium 4,4’-diaminostilbene-2,2’-disulfonate is unique due to its specific combination of amino and sulfonic acid functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C14H12N2Na2O6S2

Molecular Weight

414.4 g/mol

IUPAC Name

disodium;5-amino-2-[2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate

InChI

InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

YAKFHPREDNNSFX-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 300 ml steel autoclave is charged with 48 g of sodium 4,4'-dinitrostilbene-2,2'-disulfonate, 174 g of water, 0.15 ml of 0.5 M H2SO4, 1.4 g of activated carbon, 64 mg of 5% Pt/C and 12 mg of NH4VO3. The autoclave is closed and flushed with nitrogen. The hydrogenation is carried out at 70° C. with the controlled addition of hydrogen of 2.5 NI/h (max. 4-5 bar hydrogen). After the hydrogenation is terminated, the autoclave is rendered inert, the catalyst is filtered off and the reaction mixture is analysed with HPLC. The results are listed in Table 3.
[Compound]
Name
steel
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
[Compound]
Name
NH4VO3
Quantity
12 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
catalyst
Reaction Step One
Name
Quantity
174 g
Type
solvent
Reaction Step One

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